molecular formula C8H6ClN3O B1399301 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine CAS No. 1260178-67-3

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Cat. No.: B1399301
CAS No.: 1260178-67-3
M. Wt: 195.6 g/mol
InChI Key: OXNFDWDEWXFKLG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often results in the modulation of their activity, either through inhibition or activation. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, it can induce apoptosis in certain cell lines, highlighting its potential as an anticancer agent. The compound’s impact on gene expression further underscores its role in regulating cellular processes at the molecular level .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit their catalytic activity, leading to downstream effects on cellular pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications and its potential long-term benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for establishing safe and effective therapeutic regimens for potential clinical use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the effects of this compound on metabolic flux and metabolite levels provide insights into its broader impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, which are critical for its biological activity. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. These insights into subcellular localization are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-8-methoxypyrido[3,4-d]pyrimidine .

Scientific Research Applications

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-chloro-8-methoxypyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-8-6-5(2-3-10-8)7(9)12-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNFDWDEWXFKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719914
Record name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260178-67-3
Record name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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